N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C22H15FN4O3S and its molecular weight is 434.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a benzothiazole moiety and a benzoxazole ring enhances its interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H15FN4O2S |
Molecular Weight | 354.39 g/mol |
Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include the formation of the benzothiazole and benzoxazole rings followed by amide bond formation. The use of coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) is common to facilitate the reaction.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against several human cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
Human Pancreas Adenocarcinoma | 5.0 |
Human Lung Carcinoma | 7.5 |
Human Cervix Cancer | 6.0 |
These results suggest that the compound may act as a potential lead for further development in cancer therapeutics.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes crucial for tumor growth and survival. For example, it may interfere with DNA replication or repair mechanisms in cancer cells. Additionally, compounds featuring benzothiazole and benzoxazole rings have been reported to inhibit tubulin polymerization, thereby disrupting mitotic processes .
Case Studies
A notable study investigated the effects of benzothiazole derivatives on human cancer cell lines. The findings highlighted that these compounds could significantly reduce cell viability and induce apoptosis through reactive oxygen species (ROS) generation . The study concluded that further exploration into the structure–activity relationship (SAR) could yield more potent derivatives.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-15-7-5-10-18-20(15)25-21(31-18)27(12-14-6-3-4-11-24-14)19(28)13-26-16-8-1-2-9-17(16)30-22(26)29/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZGZKNJFDBDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.